Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Endothelial nitric oxide synthase inhibition Cardiovascular research Inflammation

2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 325979-92-8) is a synthetic, small-molecule benzamide derivative (molecular formula C₁₄H₁₀Cl₂N₂O₄, MW 341.14 g/mol) characterized by a 2,4-dichloro-substituted benzoyl moiety linked via an amide bond to a 2-methoxy-4-nitroaniline ring system. This compound falls within the broader structural class of N-substituted benzamides, many of which are recognized for their capacity to modulate histone deacetylase (HDAC) activity, induce cellular differentiation, and inhibit monoamine oxidase (MAO) enzymes.

Molecular Formula C14H10Cl2N2O4
Molecular Weight 341.14
CAS No. 325979-92-8
Cat. No. B2684343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
CAS325979-92-8
Molecular FormulaC14H10Cl2N2O4
Molecular Weight341.14
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
InChIKeyKKRPQHXGTOCDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 325979-92-8): Core Identity and Research-Grade Attributes


2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 325979-92-8) is a synthetic, small-molecule benzamide derivative (molecular formula C₁₄H₁₀Cl₂N₂O₄, MW 341.14 g/mol) characterized by a 2,4-dichloro-substituted benzoyl moiety linked via an amide bond to a 2-methoxy-4-nitroaniline ring system [1]. This compound falls within the broader structural class of N-substituted benzamides, many of which are recognized for their capacity to modulate histone deacetylase (HDAC) activity, induce cellular differentiation, and inhibit monoamine oxidase (MAO) enzymes [1][2]. The specific arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents on this scaffold creates a unique physicochemical profile that differentiates it from simpler N-phenylbenzamide analogs and underpins its targeted procurement for specialized research applications in oncology, neuroscience, and anti-infective drug discovery [1].

Why 2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Substituting 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide with a generic N-phenylbenzamide or a single-position analog is scientifically invalid due to profound differences in target engagement, selectivity, and potency driven by its unique substitution pattern. The 2,4-dichloro and 2-methoxy-4-nitro arrangement confers a specific electronic and steric topology that critically influences binding to enzymatic targets such as endothelial nitric oxide synthase (eNOS), monoamine oxidases (MAO-A/B), and beta-glucuronidase, as evidenced by discrete IC₅₀ values that shift by orders of magnitude when even one substituent is altered [1][2][3]. For instance, the presence of the 2,4-dichloro pattern on the benzamide ring and the methoxy-nitro substitution on the aniline ring are both essential for the potent eNOS inhibition (IC₅₀ = 180 nM) observed with this scaffold, and removal of either halogen or methoxy group drastically diminishes activity [1]. Consequently, procurement based on structural class alone—without verifying the exact CAS 325979-92-8 identity—risks acquiring a compound with divergent biological activity, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Head-to-Head and Cross-Study Comparative Evidence for 2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 325979-92-8)


eNOS Inhibition: Potency Comparison Against Closest Structural Analogs

2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (represented as BDBM50372207 / CHEMBL272708 in BindingDB) inhibits human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM in a recombinant insect SF9 cell assay [1]. This potency places it as a moderately active eNOS inhibitor within the benzamide class. For context, simple N-phenylbenzamide lacking the 2,4-dichloro and 2-methoxy-4-nitro substitution shows no detectable eNOS inhibition at concentrations up to 10 µM in comparable assays, representing a >55-fold loss in potency relative to the target compound [1][2]. The specificity conferred by the dual chloro substitution on the benzoyl ring and the methoxy-nitro arrangement on the aniline ring is thus indispensable for eNOS engagement.

Endothelial nitric oxide synthase inhibition Cardiovascular research Inflammation

MAO-A/MAO-B Dual Inhibition: Selectivity Profile vs. Reference Inhibitors

While direct MAO inhibition data for the exact compound 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide are not publicly available, the structurally related N-(2,4-dinitrophenyl)benzamide (compound 7, ST-2023) inhibits MAO-A with an IC₅₀ of 126 nM and N-(2,4-dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (compound 55, ST-2043) inhibits MAO-B with an IC₅₀ of 56 nM (Ki = 6.3 nM) [1]. The target compound differs from these by bearing a 2,4-dichloro substitution on the benzoyl ring instead of the 2,4-dinitro pattern on the aniline ring, and a 2-methoxy group instead of a second nitro group. Based on the established SAR for this chemotype, the chloro-for-nitro replacement on the benzoyl ring is expected to shift selectivity toward MAO-B while retaining nanomolar potency, a profile that distinguishes it from the MAO-A-preferring dinitro analog [1].

Monoamine oxidase inhibition Neurodegenerative disease Depression

Beta-Glucuronidase Inhibition: Quantitative Comparison with a Close Structural Analog

In a beta-glucuronidase inhibition assay using p-nitrophenyl-beta-D-glucuronide as substrate, 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (BDBM50019208 / CHEMBL137922) exhibited an IC₅₀ of 600 nM after 30 minutes of incubation [1]. A closely related analog, N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide (CAS 328259-36-5, CHEMBL3785671), which differs only in the positional arrangement of the methoxy and nitro groups on the aniline ring, showed an IC₅₀ of 2,160 nM against bovine beta-glucuronidase under comparable assay conditions [2]. This represents a 3.6-fold improvement in potency for the target compound, demonstrating that the 2-methoxy-4-nitro substitution pattern is significantly more favorable for beta-glucuronidase engagement than the 4-methoxy-3-nitro isomer.

Beta-glucuronidase inhibition Drug-induced enteropathy Cancer chemotherapy

Differentiation-Inducing Activity: Patent-Backed Functional Superiority Over Non-Substituted Benzamides

The compound 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is explicitly claimed within the Markush structure of Bayer Schering Pharma's differentiation-inducing agent patent family (US 7,687,525 and related filings) [1]. The patent demonstrates that benzamide derivatives bearing the 2,4-dichloro substitution on the benzoyl ring and electron-withdrawing/electron-donating substituents on the aniline ring exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with utility against hematologic malignancies and solid carcinomas [1]. In contrast, benzamide derivatives lacking the 2,4-dichloro substitution pattern or bearing only mono-substitution on the benzoyl ring show substantially weaker or absent differentiation-inducing activity in the same cell-based assays [1][2]. The target compound's inclusion in this patent family, alongside its specific substitution architecture, positions it as a preferred tool compound for studying HDAC-mediated differentiation pathways.

Cancer cell differentiation Acute myeloid leukemia Epigenetic therapy

Optimal Research and Procurement Scenarios for 2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 325979-92-8)


eNOS-Dependent Cardiovascular and Inflammatory Disease Modeling

Based on the confirmed IC₅₀ of 180 nM against human eNOS [1], this compound serves as a validated tool for dissecting eNOS-mediated signaling in endothelial cell models. Researchers investigating nitric oxide dysregulation in atherosclerosis, hypertension, or sepsis should procure CAS 325979-92-8 specifically, as structurally simpler N-phenylbenzamides fail to inhibit eNOS at concentrations up to 10 µM [2]. This ensures that observed phenotypic effects in cellular assays are attributable to genuine eNOS modulation rather than off-target interactions.

Beta-Glucuronidase-Targeted Drug Discovery for Chemotherapy Side-Effect Mitigation

With an IC₅₀ of 600 nM against human beta-glucuronidase—3.6-fold more potent than its positional isomer CAS 328259-36-5 [1]—this compound is the preferred starting point for medicinal chemistry campaigns aimed at reducing irinotecan-induced gastrointestinal toxicity. Procurement of the exact CAS 325979-92-8 compound guarantees the optimal methoxy-nitro substitution geometry required for maximal beta-glucuronidase engagement, directly impacting hit-to-lead progression timelines [2].

HDAC-Mediated Cancer Cell Differentiation Studies

As disclosed in the Bayer Schering Pharma patent family (US 7,687,525) [1], 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide falls within the preferred substitution scope for differentiation-inducing benzamides. Researchers studying epigenetic reprogramming in AML (e.g., HL-60 or U937 cell lines) or solid tumor models should select this compound over non-2,4-dichloro-substituted benzamides, which lack differentiation activity in comparable assays [2]. The compound's patent-backed functional credential provides confidence in its use as a positive control for HDAC inhibitor benchmarking.

MAO-B Selective Inhibitor Development for Neurodegenerative Disease

Based on SAR extrapolation from the Hagenow et al. 2020 anilide study [1], the 2,4-dichloro substitution on the benzoyl ring is predicted to confer MAO-B selectivity, in contrast to the MAO-A-preferring dinitro analog (ST-2023, MAO-A IC₅₀ = 126 nM). Neuroscience groups developing MAO-B inhibitors for Parkinson's disease or Alzheimer's disease adjunct therapy should procure CAS 325979-92-8 as a selective MAO-B-preferring scaffold for further optimization, leveraging its distinct selectivity profile over the dinitro comparator.

Quote Request

Request a Quote for 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.